6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Neuronal Nicotinic Acetylcholine Receptors Subtype Selectivity Erythrina Alkaloid Analogues

This 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 16620-96-5), a naturally occurring alkaloid, is a selective α4β2 nAChR antagonist (>300-fold selectivity) and a well-characterized MAO-B inhibitor (Ki=29µM). Its unique 6,7-dimethoxy and N-methyl substitution pattern is crucial for this polypharmacology, making it an essential reference standard for SAR studies and assay calibration, distinct from generic analogs.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 16620-96-5
Cat. No. B110609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
CAS16620-96-5
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1)OC)OC
InChIInChI=1S/C12H17NO2/c1-13-5-4-9-6-11(14-2)12(15-3)7-10(9)8-13/h6-7H,4-5,8H2,1-3H3
InChIKeyTXPPKWZEHFNZOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 16620-96-5): Procurement-Ready Structural and Pharmacological Profile


6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 16620-96-5), also known as O-methylcorypalline, is a naturally occurring tetrahydroisoquinoline alkaloid [1]. This compound is characterized by a tetrahydroisoquinoline core with methoxy substitutions at the 6 and 7 positions and an N-methyl group [2]. It serves as a versatile scaffold in medicinal chemistry for exploring diverse pharmacological targets, including neuronal nicotinic acetylcholine receptors (nAChRs) and monoamine oxidases (MAOs) [1].

Why In-Class Substitution of 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 16620-96-5) Fails: The Critical Role of Subtype Selectivity and Molecular Topography


Substituting 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline with a generic tetrahydroisoquinoline analog without verifying specific substitution patterns is not scientifically valid. Even minor structural modifications among in-class compounds can drastically alter pharmacological selectivity and potency. For instance, the 6,7-dimethoxy and N-methyl substitution pattern on this compound is crucial for its unique >300-fold selectivity for the α4β2 nAChR subtype, a property not shared by unsubstituted or differently substituted congeners [1]. Similarly, its specific topography dictates a distinct inhibitory profile against MAO-B, differentiating it from close structural relatives like 1,2,3,4-tetrahydroisoquinoline and its 2-methyl derivative [2]. Researchers and procurement specialists must therefore verify the exact CAS number to ensure the intended biological activity.

Product-Specific Quantitative Evidence Guide for 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 16620-96-5)


Superior Subtype Selectivity: >300-Fold Preference for α4β2 nAChR Over Other Neuronal Nicotinic Receptors

In a comparative evaluation of Erythrina alkaloid analogues, 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (designated compound 3c) demonstrated high selectivity for the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) subtype. It displayed submicromolar binding affinity for α4β2 with greater than 300-fold selectivity over the α4β4, α3β4, and α7 subtypes [1]. This level of selectivity is a key differentiator from other compounds in the series and from unsubstituted tetrahydroisoquinolines, which generally exhibit broader, less selective nAChR activity [2].

Neuronal Nicotinic Acetylcholine Receptors Subtype Selectivity Erythrina Alkaloid Analogues

Functional Antagonism at nAChR Subtypes: IC50 Comparison Reveals Modest Potency at α4β2 and Weak Activity at α3β4

Functional antagonist activity data from BindingDB (curated by ChEMBL) provides a direct quantitative comparison for 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline at two distinct nAChR subtypes. The compound inhibited (S)-nicotine-induced currents in HEK293 cells expressing rat α3β4 nAChR with an IC50 of 100,000 nM (100 µM) [1]. In contrast, it inhibited currents in HEK293 cells expressing mouse α4β2 nAChR with an IC50 of 12,000 nM (12 µM) [2]. This 8.3-fold difference in functional potency reinforces the compound's selectivity for the α4β2 subtype.

Functional Antagonism nAChR Pharmacology IC50 Determination

Comparative MAO-B Inhibition: 6,7-Dimethoxy-2-methyl-THIQ Shows Intermediate Potency Among Close Congeners

A systematic study of simple isoquinoline alkaloids evaluated their inhibition of human monoamine oxidase B (MAO-B). The data provide a direct comparison between 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (o-methylcorypalline) and its close structural relatives. The compound exhibited an apparent Ki value of 29 µM for MAO-B inhibition [1]. This is intermediate between the more potent 2-methyl-1,2,3,4-tetrahydroisoquinoline (Ki = 1 µM) and the less potent unsubstituted 1,2,3,4-tetrahydroisoquinoline (Ki = 15 µM), demonstrating that the specific 6,7-dimethoxy substitution pattern significantly modulates inhibitory activity [1].

Monoamine Oxidase B Inhibition Structure-Activity Relationship Enzyme Kinetics

Weak Affinity for Serotonin Transporter (SERT) Distinguishes it from More Promiscuous Ligands

Assessment of off-target activity is critical for compound selection. Binding data for 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline at the human serotonin transporter (SERT) reveals a Ki of 46,700 nM (46.7 µM) [1]. This weak affinity indicates that the compound does not potently engage SERT. This is a differentiating characteristic when compared to many other CNS-active tetrahydroisoquinoline derivatives or structurally related phenethylamines, which often exhibit high nanomolar affinity for monoamine transporters.

Serotonin Transporter Polypharmacology Binding Affinity

Validated Research Application Scenarios for 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 16620-96-5)


Pharmacological Tool for Probing α4β2 nAChR Function in Neuroscience Research

This compound is ideally suited as a selective pharmacological antagonist for the α4β2 nAChR subtype. Its >300-fold selectivity over other nAChR subtypes [1] makes it a precise tool for isolating the contribution of α4β2 receptors in complex neurobiological processes such as synaptic plasticity, reward pathways, and cognitive function. Researchers can use it to dissect α4β2-mediated signaling with minimal interference from α7 or ganglionic (α3β4) nAChR activity.

Reference Standard in Structure-Activity Relationship (SAR) Studies for MAO-B Inhibitors

The compound serves as a well-characterized reference point in SAR studies focused on MAO-B inhibition. Its quantified apparent Ki of 29 µM against human MAO-B, directly compared to its 2-methyl (Ki = 1 µM) and unsubstituted (Ki = 15 µM) analogs [2], provides a valuable benchmark for evaluating new synthetic tetrahydroisoquinoline derivatives. It helps establish the impact of 6,7-dimethoxy substitution on enzyme binding and inhibition kinetics.

Lead Scaffold for Developing Antidepressant Drug Candidates with a Unique Polypharmacological Profile

The compound's combination of selective α4β2 nAChR antagonism, modest MAO-B inhibition, and weak SERT affinity has demonstrated antidepressant-like effects in preclinical models, such as the mouse forced swim test at 30 mg/kg [1]. This distinct polypharmacology, where it modulates multiple targets implicated in depression without potent serotonin reuptake inhibition [3], positions it as a promising lead scaffold for developing next-generation antidepressants with a potentially differentiated side effect profile.

Calibration Standard for Binding and Functional Assays on Neuronal nAChRs

Given its well-documented binding profile (submicromolar affinity for α4β2, IC50 values of 12,000 nM for α4β2 and 100,000 nM for α3β4 [4][5]), this compound can be used as a calibration standard in high-throughput screening assays. It helps validate assay sensitivity and dynamic range when screening for novel α4β2 nAChR ligands and can serve as a control for establishing selectivity windows between α4β2 and α3β4 subtypes.

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